molecular formula C18H14FNO3 B3969552 3-fluoro-5-methyl-11-oxo-5,6,6a,11-tetrahydroisoindolo[2,1-a]quinoline-10-carboxylic acid

3-fluoro-5-methyl-11-oxo-5,6,6a,11-tetrahydroisoindolo[2,1-a]quinoline-10-carboxylic acid

Cat. No.: B3969552
M. Wt: 311.3 g/mol
InChI Key: BRWSLDOWDJZBNC-UHFFFAOYSA-N
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Description

“3-fluoro-5-methyl-11-oxo-5,6,6a,11-tetrahydroisoindolo[2,1-a]quinoline-10-carboxylic acid” is a chemical compound with the molecular formula C18H14FNO3 . It has an average mass of 311.307 Da and a monoisotopic mass of 311.095764 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research by Boltukhina et al. (2005) explored novel approaches to synthesize a series of 1- and 3-halo-substituted isoindolo[2,1-a]quinolines, which includes compounds structurally similar to the queried chemical. They studied the influence of halogen atoms on key intermediate formation, providing insights into synthetic methodologies for such compounds (Boltukhina et al., 2005).

  • Chemical Behavior and Interactions : Electrophilic cyclization was utilized in the synthesis process, highlighting the compound's reactivity and potential interactions in chemical environments. Understanding these interactions is crucial for potential applications in medicinal chemistry and material science.

Potential Medical Applications

  • Antibacterial Activity : Various studies have investigated the antibacterial properties of similar compounds. Jinbo et al. (1993) and Ishikawa et al. (1990) synthesized novel quinoline derivatives exhibiting significant antibacterial activity, suggesting potential applications of the queried chemical in developing newantibacterial agents. These compounds were evaluated for their efficacy against various bacterial strains, providing a foundation for understanding the antibacterial potential of similar quinolines (Jinbo et al., 1993); (Ishikawa et al., 1990).

Properties

IUPAC Name

3-fluoro-5-methyl-11-oxo-6,6a-dihydro-5H-isoindolo[2,1-a]quinoline-10-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3/c1-9-7-15-11-3-2-4-12(18(22)23)16(11)17(21)20(15)14-6-5-10(19)8-13(9)14/h2-6,8-9,15H,7H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWSLDOWDJZBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3=C(C(=CC=C3)C(=O)O)C(=O)N2C4=C1C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-fluoro-5-methyl-11-oxo-5,6,6a,11-tetrahydroisoindolo[2,1-a]quinoline-10-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-fluoro-5-methyl-11-oxo-5,6,6a,11-tetrahydroisoindolo[2,1-a]quinoline-10-carboxylic acid
Reactant of Route 3
3-fluoro-5-methyl-11-oxo-5,6,6a,11-tetrahydroisoindolo[2,1-a]quinoline-10-carboxylic acid
Reactant of Route 4
3-fluoro-5-methyl-11-oxo-5,6,6a,11-tetrahydroisoindolo[2,1-a]quinoline-10-carboxylic acid
Reactant of Route 5
3-fluoro-5-methyl-11-oxo-5,6,6a,11-tetrahydroisoindolo[2,1-a]quinoline-10-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-fluoro-5-methyl-11-oxo-5,6,6a,11-tetrahydroisoindolo[2,1-a]quinoline-10-carboxylic acid

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